molecular formula C9H13NS B12960861 Cyclobutyl(thiophen-2-yl)methanamine

Cyclobutyl(thiophen-2-yl)methanamine

Cat. No.: B12960861
M. Wt: 167.27 g/mol
InChI Key: MAFRVEQQHSVTGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutyl(thiophen-2-yl)methanamine is an organic compound with the molecular formula C9H13NS It consists of a cyclobutyl group attached to a thiophene ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutyl(thiophen-2-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(thiophen-2-yl)methanamine undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and other substitution reagents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclobutyl(thiophen-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclobutyl(thiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Cyclobutyl(thiophen-2-yl)methanamine can be compared with other similar compounds, such as:

  • Thiophene Derivatives: : Compounds like 2-aminothiophene and 2-thiophenemethanamine share structural similarities but differ in their functional groups and reactivity.

  • Cyclobutyl Compounds: : Cyclobutylamine and cyclobutylmethanol are similar in having the cyclobutyl group but differ in their functional groups attached to the cyclobutyl ring.

  • Methanamine Derivatives: : Compounds like benzylamine and phenethylamine have similar amine groups but differ in their aromatic ring structures.

The uniqueness of this compound lies in its combination of the cyclobutyl, thiophene, and methanamine groups, which confer distinct chemical and biological properties.

Biological Activity

Cyclobutyl(thiophen-2-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a cyclobutyl group linked to a thiophen-2-yl moiety, contributing to its unique pharmacological profile. The molecular formula is C9H11NC_9H_{11}N with a molecular weight of approximately 149.19 g/mol. The structural integrity of this compound enhances its binding interactions with biological targets, making it a compelling candidate for further research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction is crucial for its potential therapeutic applications, particularly in targeting various cellular processes.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, indicating effectiveness against various bacterial strains.
  • Anticancer Potential : The compound's structural features align with known anticancer agents, suggesting it may inhibit cancer cell proliferation.
  • Enzyme Inhibition : It has been investigated for its ability to inhibit enzymes involved in critical metabolic pathways.

1. Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound revealed that it possesses significant inhibitory effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that this compound may be developed into a novel antimicrobial agent.

2. Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing dose-dependent cytotoxicity.

Cell Line IC50 (µM)
MCF-715
A54910

The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

Structural Insights and SAR Studies

Structure–activity relationship (SAR) studies have been critical in understanding the biological activity of this compound. Modifications to the thiophene ring and the cyclobutyl group have been explored to enhance potency and selectivity.

Key Findings from SAR Studies:

  • Substituents on the thiophene ring significantly affect biological activity.
  • The rigidity introduced by the cyclobutyl group contributes positively to enzyme binding affinity.

Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

cyclobutyl(thiophen-2-yl)methanamine

InChI

InChI=1S/C9H13NS/c10-9(7-3-1-4-7)8-5-2-6-11-8/h2,5-7,9H,1,3-4,10H2

InChI Key

MAFRVEQQHSVTGU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(C2=CC=CS2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.